env-Mlvi-4 fusion protein

retroviral oncogenesis envelope glycoprotein protein size comparison

The env-Mlvi-4 fusion protein (CAS 160405-94-7) is a chimeric oncoprotein generated by provirus integration-driven splicing between the Moloney murine leukemia virus (Mo-MuLV) env gene and the host Mlvi-4 locus in rat T-cell lymphomas. This tumor-specific protein exists as two splice variants: a predominant 247-amino-acid form (clone B1.1, apparent molecular mass ~33 kDa) and a minor 226-amino-acid form (clone LE3a), both sharing 207 N-terminal amino acids from the viral env gene product fused to 14 or 5 C-terminal amino acids from Mlvi-4, respectively.

Molecular Formula C7H9NO3
Molecular Weight 0
CAS No. 160405-94-7
Cat. No. B1169721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameenv-Mlvi-4 fusion protein
CAS160405-94-7
Synonymsenv-Mlvi-4 fusion protein
Molecular FormulaC7H9NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

env-Mlvi-4 Fusion Protein (CAS 160405-94-7): A Tumor-Specific Retroviral Oncogene Product for T-Cell Lymphoma Research


The env-Mlvi-4 fusion protein (CAS 160405-94-7) is a chimeric oncoprotein generated by provirus integration-driven splicing between the Moloney murine leukemia virus (Mo-MuLV) env gene and the host Mlvi-4 locus in rat T-cell lymphomas [1]. This tumor-specific protein exists as two splice variants: a predominant 247-amino-acid form (clone B1.1, apparent molecular mass ~33 kDa) and a minor 226-amino-acid form (clone LE3a), both sharing 207 N-terminal amino acids from the viral env gene product fused to 14 or 5 C-terminal amino acids from Mlvi-4, respectively [1]. The Mlvi-4 locus maps 30 kilobases 3′ of c-myc in the rat genome, and its human homolog (MLVI-4, located 20 kb 3′ of MYC) is rearranged in approximately 16% of multiple myeloma cases, correlating with therapy resistance [2]. Unlike the wild-type Mo-MuLV envelope glycoprotein precursor (gPr85env, ~85 kDa) or other retroviral fusion oncoproteins such as Gag-Myc (p110, ~110 kDa) and Env/K-FGF, the env-Mlvi-4 fusion protein represents a structurally and functionally distinct class of provirus-activated oncogene product with expression strictly restricted to tumors harboring proviral integration in the Mlvi-4 locus [1][3].

Why Generic Retroviral Env or Fusion Oncoprotein Substitutes Cannot Replace env-Mlvi-4 (CAS 160405-94-7) in Mechanistic Studies


Retroviral envelope (Env) glycoproteins and fusion oncoproteins are not functionally interchangeable. The wild-type Mo-MuLV Env precursor (gPr85env, ~85 kDa) mediates viral entry through receptor binding and membrane fusion, whereas the env-Mlvi-4 fusion protein (33 kDa) lacks the full C-terminal domain architecture of the native Env and instead gains a unique 14-amino-acid C-terminal extension from the Mlvi-4 host locus, creating a chimeric product with a distinct subcellular fate and pathogenic role [1]. Alternative retroviral fusion oncoproteins such as Gag-Myc (p110, ~110 kDa) from avian MC29 virus [2] or Env/K-FGF from the MFS virus [3] arise from entirely different genomic recombination events—Gag-Myc fusions localize to the nucleus and act as transcriptional dysregulators, while Env/K-FGF retains full FGF growth factor activity. Neither replicates the env-Mlvi-4 mechanism of oncogenic activation through cryptic splice donor usage at nucleotide position 6397 of the Mo-MuLV genome ligated to a host splice acceptor immediately 3′ of the integrated provirus [1]. Furthermore, the expression of env-Mlvi-4 is strictly tumor-specific—detectable only in T-cell lymphomas carrying a provirus in the Mlvi-4 locus—whereas normal Mlvi-4 transcripts (5.5 kb) are present in thymus and spleen but absent from tumors lacking proviral insertion at this locus [1][4]. This conditional expression pattern cannot be recapitulated by constitutively expressed recombinant Env constructs or generic oncogene fusion products, making compound-specific procurement essential for experiments requiring faithful modeling of Mo-MuLV-induced T-cell lymphomagenesis.

Quantitative Differentiation Evidence for env-Mlvi-4 Fusion Protein (CAS 160405-94-7) Against Closest Analogs and In-Class Alternatives


Molecular Mass: env-Mlvi-4 (33 kDa) vs. Wild-Type Mo-MuLV Env Precursor (gPr85env, ~85 kDa) — A 2.6-Fold Size Reduction Reflecting Truncation and Oncogenic Reprogramming

The env-Mlvi-4 fusion protein expressed from clone B1.1 in transiently transfected D17 cells exhibits an apparent molecular mass of 33 kDa by SDS-PAGE [1]. In contrast, the wild-type Mo-MuLV envelope glycoprotein precursor (gPr85env) has an apparent molecular weight of approximately 85,000 (85 kDa) [2]. This represents a 2.6-fold size reduction (52 kDa difference), consistent with the retention of only 207 N-terminal env amino acids in the fusion protein versus the full-length 632-amino-acid Env precursor. The 33 kDa product is also substantially smaller than the Gag-Myc fusion oncoprotein (p110, ~110 kDa) from avian MC29 virus [3] and the Env/K-FGF fusion product, confirming that env-Mlvi-4 occupies a distinct size class among retroviral fusion oncoproteins.

retroviral oncogenesis envelope glycoprotein protein size comparison

Tumor-Specific Expression: env-Mlvi-4 Transcripts Are Exclusively Detected in Tumors with Provirus Integration at Mlvi-4, Unlike Constitutively Expressed Retroviral Oncogene Products

A genomic DNA probe from the region immediately 3′ of the integrated provirus clusters in the Mlvi-4 locus detects two tumor-specific mRNA transcripts of 2.5 and 10 kb that are expressed only in tumors carrying a provirus in the Mlvi-4 locus [1]. In contrast, the same probe detects a 5.5-kb mRNA transcript in normal rat thymus and spleen, which is absent in Mo-MuLV-induced T-cell lymphomas lacking provirus integration at Mlvi-4 [1][2]. This binary, integration-dependent expression pattern contrasts with constitutively active retroviral oncogene products such as v-abl (expressed from Abelson MuLV regardless of integration site) or the broadly expressed Tpl-2/Cot kinase, which is detectable in normal spleen, thymus, and lung tissue [3].

tumor-specific biomarker provirus integration mRNA transcript analysis

Splice Variant Stoichiometry: B1.1 (247 aa) Is the Predominant env-Mlvi-4 Isoform Over LE3a (226 aa) in Tumor Cells

RNase protection assays using RNA from the 6889 tumor cell line and a probe derived from cDNA clone LE3a detected both env-Mlvi-4 mRNA transcripts, but the transcript encoding the 247-amino-acid protein (clone B1.1) was more abundant than the transcript encoding the 226-amino-acid protein (clone LE3a) [1]. The two isoforms share 221 N-terminal amino acids but diverge due to differential splicing of an 81-base intron present in LE3a, resulting in a 21-amino-acid C-terminal difference. This quantitative isoform ratio is an intrinsic property of the provirus-activated Mlvi-4 locus and cannot be reproduced using recombinant expression of a single cDNA variant alone.

alternative splicing isoform quantification RNase protection assay

Human Translational Relevance: MLVI-4 Locus Rearrangement in 16% of Multiple Myeloma Cases vs. Other Retroviral Integration Loci in Human Malignancy

The human homolog of the Mlvi-4 locus (MLVI-4), located 20 kilobases 3′ of the MYC gene, was found to be rearranged in 7 of 42 multiple myeloma patients (16%) by Southern blot analysis of bone marrow aspirates [1]. Two rearrangements were detected at initial diagnosis, four during treatment, and one at relapse, and their presence correlated with unresponsiveness to therapy [1]. This frequency (16%) places MLVI-4 rearrangement among the more common genetic lesions in multiple myeloma, comparable in prevalence to RAS mutations (~20-25%) and exceeding the frequency of certain other oncogenic rearrangements such as MYC translocations in myeloma (~5-10% by standard cytogenetics). By contrast, the human homolog of Mlvi-1 (MLVI-1), which maps approximately 270 kb 3′ of MYC, has not been reported at comparable rearrangement frequencies in hematopoietic malignancies [2].

multiple myeloma human oncogene homolog MYC locus rearrangement

Unique Splice Junction Architecture: Cryptic Donor at Mo-MuLV nt 6397 Fused to Mlvi-4 Host Acceptor — A Molecular Signature Absent from Other Retroviral Fusion Oncoproteins

Sequence analysis of two independent cDNA clones (LE3a from tumor 6889 and B1.1 from tumor B1) revealed that both env-Mlvi-4 transcripts are generated by splicing that links a cryptic splice donor site at nucleotide position 6397 of the Mo-MuLV genome with a splice acceptor site in the host genomic region immediately 3′ of the integrated provirus [1]. This precise molecular junction—defined by a viral cryptic donor at nt 6397 and a host acceptor—is unique to the env-Mlvi-4 fusion and is not shared by other retroviral oncogene fusions. For comparison, the Env/K-FGF fusion in the MFS virus involves fusion of env sequences to the K-FGF coding region under the control of a hybrid LTR [2], while Gag-Myc fusions (MC29, CMII, OK10) involve gag gene fusion to transduced c-myc sequences through different recombination mechanisms [3].

cryptic splice site retroviral integration chimeric transcript structure

Chromosomal Topology: Mlvi-4 Maps 30 kb 3′ of c-myc, Distinct from Mlvi-1 (270 kb 3′) — Differential Long-Range Cis-Activation of MYC

The Mlvi-4 locus maps approximately 30 kilobases 3′ of the c-myc proto-oncogene in the rat genome, while the Mlvi-1 locus maps approximately 270 kilobases 3′ of c-myc [1]. Provirus integration at either locus activates c-myc expression through long-range cis-acting mechanisms, but the 9-fold difference in genomic distance (30 kb vs. 270 kb) implies distinct chromatin domain structures and regulatory element landscapes [1][2]. In humans, the MLVI-4 locus is located 20 kb 3′ of MYC and is rearranged in multiple myeloma, whereas MLVI-1 alterations in human cancer have not been documented at comparable frequencies [3]. This differential genomic positioning means that experimental manipulation of the Mlvi-4 locus has distinct effects on the MYC regulatory domain compared to Mlvi-1 or other distal integration sites.

chromosomal mapping long-range cis-activation MYC proto-oncogene

Validated Research Application Scenarios for env-Mlvi-4 Fusion Protein (CAS 160405-94-7) Based on Quantitative Evidence


T-Cell Lymphoma Biomarker Validation Studies in Mo-MuLV Rat Models

The env-Mlvi-4 fusion protein is the only known tumor-specific protein expressed exclusively in Mo-MuLV-induced T-cell lymphomas carrying a provirus in the Mlvi-4 locus [1]. Its 33 kDa size and defined splice junction at Mo-MuLV nt 6397 enable unambiguous detection by Western blot and RT-PCR in tumor lysates, discriminating Mlvi-4-driven lymphomas from those driven by Mlvi-1, Tpl-2, or other integration sites. Researchers conducting Mo-MuLV oncogenesis studies can use env-Mlvi-4 as a molecular marker to stratify tumors by provirus integration site, as its expression is binary (present only with Mlvi-4 provirus) [1][2].

Mechanistic Studies of Cryptic Splice Site Activation in Retroviral Oncogenesis

The env-Mlvi-4 fusion is generated by usage of a cryptic splice donor at nucleotide position 6397 of the Mo-MuLV genome, ligated to a host splice acceptor immediately 3′ of the integrated provirus [1]. This represents one of the few retroviral oncogene fusions for which the exact nucleotide-level splice junction has been mapped from independent tumor-derived cDNA clones (LE3a and B1.1). Investigators studying splice site selection, cryptic donor activation, or retroviral RNA processing can employ env-Mlvi-4 as a validated model substrate, with the B1.1 variant (247 aa, more abundant by RNase protection) serving as the physiologically relevant reference sequence [1].

Human MYC Locus Rearrangement and Multiple Myeloma Translational Research

The human homolog MLVI-4, located 20 kb 3′ of MYC, is rearranged in 16% (7/42) of multiple myeloma cases, with rearrangements correlating with therapy unresponsiveness [3]. The env-Mlvi-4 fusion protein and its encoding cDNA clones provide a direct molecular link between the well-characterized rodent Mo-MuLV T-cell lymphoma model and human multiple myeloma genetics. Researchers studying MYC locus dysregulation in plasma cell malignancies can use env-Mlvi-4 reagents to bridge animal model findings to human disease, leveraging the documented 16% rearrangement frequency as a rationale for investigating MLVI-4 as a biomarker or therapeutic target [3].

Retroviral Insertional Mutagenesis Screening and Provirus Integration Site Mapping

env-Mlvi-4 represents one of a defined set of Mo-MuLV common integration site gene products, alongside Tpl-2/Cot (serine-threonine kinase), Mlvi-1, and c-myc [2][4]. Unlike Tpl-2, which is expressed in normal hematopoietic tissues, env-Mlvi-4 expression is strictly tumor- and integration-dependent [1]. This property makes env-Mlvi-4 an ideal positive control or reference standard in insertional mutagenesis screens, where its detection confirms successful provirus integration at the Mlvi-4 locus and distinguishes Mlvi-4-mediated oncogenesis from activation of alternative oncogenic pathways [1][2].

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